molecular formula C22H18ClN3O3S B15395185 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B15395185
M. Wt: 439.9 g/mol
InChI Key: ZKTMXRATVOWWCA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological applications. Its structure features:

  • A thieno[3,2-d]pyrimidine core with 2,4-dioxo groups at positions 2 and 2.
  • A 4-chlorophenyl substituent at position 3 of the pyrimidine ring.
  • An acetamide side chain linked to a 4-ethylphenyl group at position 1.

While direct biological data for this compound are absent in the provided evidence, structural analogs suggest antiproliferative, anti-inflammatory, or kinase inhibitory activities .

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H18ClN3O3S/c1-2-14-3-7-16(8-4-14)24-19(27)13-25-18-11-12-30-20(18)21(28)26(22(25)29)17-9-5-15(23)6-10-17/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

ZKTMXRATVOWWCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share key structural motifs but differ in substituents, heterocyclic cores, or side chains:

Table 1: Structural Comparison of Thieno/Carbocyclic Pyrimidine Derivatives
Compound Name Molecular Formula Core Structure Substituents Key Differences Source
Target Compound C₂₂H₁₈ClN₃O₃S Thieno[3,2-d]pyrimidine 3-(4-ClPh), 1-(4-EtPh-acetamide) 2,4-dioxo groups
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₂H₁₉ClN₃O₂S₂ Thieno[3,2-d]pyrimidine 3-(4-ClPh), 2-SCH₂, 4-MePh-acetamide Single 4-oxo group; 6,7-dihydro core
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₉H₁₉ClN₃O₂S₂ Thieno[2,3-d]pyrimidine 3-Et, 5,6-diMe, 4-oxo, 4-ClPh-acetamide Thieno[2,3-d] core; alkyl substituents
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide C₂₁H₁₆ClN₃O₂S Thieno[3,2-d]pyrimidine 7-Ph, 4-oxo, 2-Cl-4-MePh-acetamide Single 4-oxo; phenyl at position 7
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide C₂₂H₁₅ClN₆O₄S₃ Pyrimidine + oxadiazole 4-ClPh-pyrimidine, 4-NO₂Ph-acetamide Oxadiazole-thioether linker
Key Observations:

Core Modifications: The target compound’s 2,4-dioxo configuration distinguishes it from analogs with a single 4-oxo group (e.g., ).

Substituent Impact :

  • 4-Ethylphenyl in the target compound may enhance lipophilicity compared to 4-methylphenyl (logP increase ~0.5) .
  • Chlorophenyl groups at different positions (e.g., 3 vs. 7 in ) modulate steric and electronic interactions with biological targets.

Physicochemical and Spectroscopic Comparisons

Table 2: Physical and Spectral Data of Selected Analogs
Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Functional Groups Source
Target Compound Not reported Not available Not available 2,4-dioxo, acetamide NH
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide >282 12.48 (NH), 10.22 (NHCO), 7.56 (Ar-H) Not reported Thioether, dihydropyrimidinone
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Not reported 7.32–7.82 (Ar-H), 4.12 (SCH₂) Not reported Sulfanyl, tetrahydrothieno
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Not reported Not available Not available Chromeno-pyrimidine, methoxy
Insights:
  • Melting Points: Compounds with dihydropyrimidinone cores (e.g., ) exhibit higher melting points (>282°C) due to strong hydrogen bonding.
  • NMR Signatures : Acetamide NH protons resonate near δ 10.22–12.50 ppm, while aromatic protons (Ar-H) appear between δ 7.32–7.82 ppm .

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